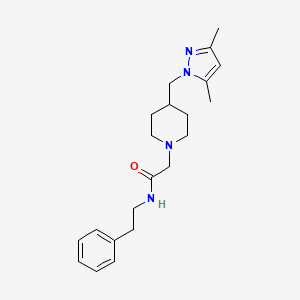

2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-N-phenethylacetamide

Description

Properties

IUPAC Name |

2-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O/c1-17-14-18(2)25(23-17)15-20-9-12-24(13-10-20)16-21(26)22-11-8-19-6-4-3-5-7-19/h3-7,14,20H,8-13,15-16H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKJWHZQDTGRYEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2CCN(CC2)CC(=O)NCCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various targets, influencing their function and leading to a range of biological effects.

Mode of Action

It is known that the compound’s interaction with its targets can lead to changes in cellular processes.

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to downstream effects.

Biological Activity

2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-N-phenethylacetamide is a compound of interest due to its potential biological activities. The structural components of this compound include a piperidine ring, a pyrazole moiety, and an acetamide group, which are known to contribute to various pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 288.40 g/mol. The compound features a piperidine ring substituted with a pyrazole group at one end and an N-phenethylacetamide structure at the other end.

Biological Activities

Recent studies have highlighted the diverse biological activities exhibited by pyrazole derivatives, including anti-inflammatory, analgesic, antitumor, and antimicrobial properties. The specific biological activities of this compound have been investigated in various research settings.

Table 1: Summary of Biological Activities

Case Study 1: Antitumor Effects

A study focused on the cytotoxic effects of related pyrazole compounds demonstrated that certain derivatives induced significant cell cycle arrest in glioma cell lines. Specifically, compound 5f showed an IC50 of 5.13 µM against C6 cancer cells, outperforming standard chemotherapeutics like 5-FU (IC50 = 8.34 µM). Flow cytometry analysis indicated that the mechanism of action involved apoptosis induction and cell cycle arrest at various phases (G0/G1: 45.1%, S: 32.9%, G2/M: 19.5%) .

Case Study 2: Anti-inflammatory Activity

Another investigation evaluated the anti-inflammatory properties of pyrazole derivatives, finding that they significantly inhibited pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications for conditions characterized by inflammation .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of Enzymes : Pyrazole derivatives often exhibit inhibitory effects on cyclooxygenases (COXs), contributing to their anti-inflammatory properties.

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of piperidine- and pyrazole-containing acetamides. Below is a comparative analysis with structurally related molecules from the literature.

Structural and Functional Group Comparisons

Research Findings and Implications

Solubility and Bioavailability: Compound B’s oxalate salt improves aqueous solubility compared to the free base form of Compound A .

Target Engagement: The 3,5-dimethylpyrazole in Compounds A, C, and F is a conserved motif in kinase inhibitors (e.g., JAK/STAT pathways) due to its ability to occupy hydrophobic pockets . Compound E’s pyridazinone and chlorine substituent suggest possible activity in antibacterial or anti-inflammatory contexts, as seen in similar dihydropyridazinones .

Metabolic Stability :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.